3-amino-2-nitropyridine
Overview
Description
3-amino-2-nitropyridine is an organic compound with the molecular formula C5H5N3O2. It is a derivative of pyridine, characterized by the presence of both an amino group and a nitro group attached to the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
3-Amino-2-Nitropyridine, also known as 2-Nitro-3-pyridinamine or 2-Nitropyridin-3-amine, is a chemical compound that has been used in various chemical reactions . . It’s important to note that the targets can vary depending on the specific context of use, such as the type of reaction or the presence of other compounds .
Mode of Action
The mode of action of this compound is primarily through its chemical reactivity. For instance, it has been used in the synthesis of substituted cyclic urea derivatives . The nitro group in the compound can undergo various reactions, including reduction and substitution . The exact interaction with its targets and the resulting changes would depend on the specific reaction conditions and the presence of other reactants .
Biochemical Pathways
It’s known that nitropyridines can participate in various chemical reactions, potentially affecting multiple biochemical pathways . For example, they can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
As a small molecule, it’s likely to have good bioavailability, but the exact properties would depend on factors such as the route of administration and the presence of other compounds .
Result of Action
The result of this compound’s action is primarily the formation of new compounds through chemical reactions . For example, it can be used to synthesize a variety of substituted pyridines . The exact molecular and cellular effects would depend on the specific reaction conditions and the presence of other reactants .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of other reactants, and the specific application . For example, in Suzuki–Miyaura coupling, the reaction conditions are exceptionally mild and functional group tolerant .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-amino-2-nitropyridine are not fully understood yet. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to undergo reactions with hydrazine hydrate, resulting in the elimination of the amino group and reduction of the nitro group
Molecular Mechanism
It is known that the compound undergoes a reaction mechanism that is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift
Preparation Methods
Synthetic Routes and Reaction Conditions
3-amino-2-nitropyridine can be synthesized through several methods. One common approach involves the nitration of 3-aminopyridine.
Another method involves the reaction of pyridine and substituted pyridines with dinitrogen pentoxide (N2O5) in an organic solvent. This reaction forms the N-nitropyridinium ion, which, when reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water, yields 3-nitropyridine .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-nitropyridine undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrazine hydrate is commonly used for the reduction of the nitro group to an amino group.
Substitution: Ammonia and various amines are used in substitution reactions to replace the nitro group.
Major Products Formed
Scientific Research Applications
3-amino-2-nitropyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-amino-2-nitropyridine can be compared with other nitropyridine derivatives, such as:
2-Amino-5-nitropyridine: Similar in structure but with the nitro group at the 5-position.
2-Nitropyridin-3-ol: Contains a hydroxyl group instead of an amino group at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
2-nitropyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBKVUGZEAJYHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157715 | |
Record name | 2-Nitropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13269-19-7 | |
Record name | 2-Nitro-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13269-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitropyridin-3-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitropyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.950 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Nitro-3-pyridinamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6TX9YD3KT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3-Amino-2-nitropyridine be synthesized from N-(3-pyridyl)nitramine?
A: While this compound is a potential rearrangement product of N-(3-pyridyl)nitramine, research indicates this is not a viable synthetic route []. Instead of the desired rearrangement, N-(3-pyridyl)nitramine undergoes a different reaction pathway in the presence of concentrated sulfuric acid. This reaction yields 3-hydroxypyridine and 3,3′-azoxypyridine as identified products []. The study suggests N-(3-pyridyl)hydroxylamine as a key intermediate in this transformation [].
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